molecular formula C23H28N2O7 B4630611 1-[(2,4-dimethoxyphenyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)-2-propanol ethanedioate (salt)

1-[(2,4-dimethoxyphenyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)-2-propanol ethanedioate (salt)

Cat. No.: B4630611
M. Wt: 444.5 g/mol
InChI Key: HTJVIUJBGXUHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,4-dimethoxyphenyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)-2-propanol ethanedioate (salt) is a useful research compound. Its molecular formula is C23H28N2O7 and its molecular weight is 444.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(2,4-dimethoxyphenyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)-2-propanol ethanedioate (salt) is 444.18965124 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[(2,4-dimethoxyphenyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)-2-propanol ethanedioate (salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2,4-dimethoxyphenyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)-2-propanol ethanedioate (salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2,4-dimethoxyanilino)-3-(2,3-dimethylindol-1-yl)propan-2-ol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3.C2H2O4/c1-14-15(2)23(20-8-6-5-7-18(14)20)13-16(24)12-22-19-10-9-17(25-3)11-21(19)26-4;3-1(4)2(5)6/h5-11,16,22,24H,12-13H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJVIUJBGXUHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)CC(CNC3=C(C=C(C=C3)OC)OC)O)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2,4-dimethoxyphenyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)-2-propanol ethanedioate (salt)
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1-[(2,4-dimethoxyphenyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)-2-propanol ethanedioate (salt)
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1-[(2,4-dimethoxyphenyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)-2-propanol ethanedioate (salt)
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1-[(2,4-dimethoxyphenyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)-2-propanol ethanedioate (salt)
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1-[(2,4-dimethoxyphenyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)-2-propanol ethanedioate (salt)
Reactant of Route 6
Reactant of Route 6
1-[(2,4-dimethoxyphenyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)-2-propanol ethanedioate (salt)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.